2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities. It belongs to the class of thiadiazole derivatives, which are recognized for their potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. The compound features a bromine atom, a benzamide group, and a thiadiazole ring, contributing to its unique chemical properties and biological functions.
The synthesis of 2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves several key steps:
The molecular formula of 2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is C17H22BrN4O2S2. Its molecular weight is approximately 420.42 g/mol.
Key structural features include:
The compound's structural representation can be derived from its canonical SMILES notation: CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C)
.
The compound can participate in various chemical reactions typical of thiadiazole derivatives:
The mechanism of action for 2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves several pathways:
The physical properties of 2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include:
Chemical properties include:
The compound has several applications in scientific research:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2